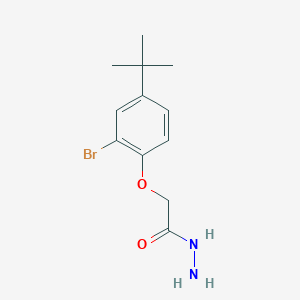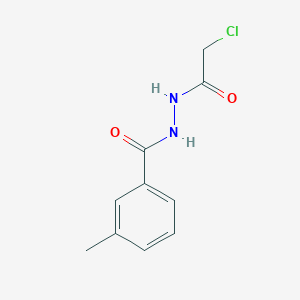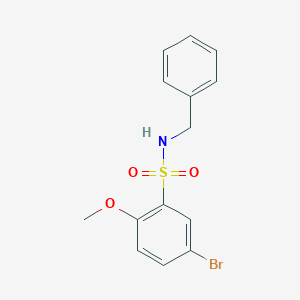
N-benzyl-5-bromo-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-5-bromo-2-methoxybenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse range of biological activities and applications in medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they can be modified to produce various derivatives with different properties and potential uses.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, a study describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule. This molecule was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . Another study reports the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene, leading to a precursor for the synthesis of a pyrrolobenzothiadiazepine . These methods demonstrate the versatility of sulfonamide chemistry in generating diverse compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . X-ray diffraction studies provide detailed information about the crystal structure, including the dihedral angles between aromatic rings and the presence of hydrogen bonding in the crystal lattice . For example, the crystal structure of N-(4-methoxyphenyl)benzenesulfonamide revealed a disordered benzene ring and intermolecular hydrogen bonding .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including intramolecular arylation , aminohydroxylation , and reactions with N-haloamides . These reactions can lead to the formation of advanced intermediates for the synthesis of nitrogenous heterocycles and other complex structures. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the electron density of the aromatic system and, consequently, the reactivity of the compound . The crystal structure analysis can also reveal the presence of weak C-H...π interactions, which may influence the compound's physical properties .
Relevant Case Studies
Several studies have investigated the biological activities of sulfonamide derivatives. For example, some derivatives have shown inhibitory activity against acetylcholinesterase, which is a target for Alzheimer's disease treatment . Others have been evaluated for their anticancer properties and enzyme inhibition potential . These studies often involve both in vitro assays and in silico docking studies to understand the interaction between the compounds and their biological targets.
Scientific Research Applications
Flame Retardant Research
N-benzyl-5-bromo-2-methoxybenzenesulfonamide is part of a class of novel brominated flame retardants (NBFRs). Research indicates an increasing application of NBFRs in various domains, necessitating further exploration of their occurrence, environmental fate, and potential toxicity. Notable attention is required for certain NBFRs that are not included in monitoring programs, emphasizing the need for optimized analytical methods and research on emission sources and potential leaching effects (Zuiderveen, Slootweg, & Boer, 2020).
Environmental Chemistry of Parabens
In the context of environmental chemistry, parabens, which include compounds with benzyl or alkyl groups similar to N-benzyl-5-bromo-2-methoxybenzenesulfonamide, are widely used as preservatives and have been detected in various environmental matrices. They may act as weak endocrine disrupter chemicals. Despite relatively effective wastewater treatments, parabens persist at low concentrations in effluents, surface water, and sediments. Research emphasizes the need for further studies on their toxicity and the impact of their halogenated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Scintillator Research
Scintillators are materials that luminesce when excited by ionizing radiation. N-benzyl-5-bromo-2-methoxybenzenesulfonamide could potentially be investigated in the field of plastic scintillators, where various luminescent dyes are used in conjunction with a base material like polymethyl methacrylate to detect radiation efficiently. Adjustments in the solvent or the luminescent activators can significantly influence the scintillation properties of these detectors (Salimgareeva & Kolesov, 2005).
Environmental Degradation of Hydrocarbons
N-benzyl-5-bromo-2-methoxybenzenesulfonamide may also be relevant in the study of the environmental degradation of hydrocarbons like benzene, toluene, ethylbenzene, and xylene (BTEX). Microbial degradation, especially in anaerobic conditions, plays a significant role in mitigating the environmental impact of these compounds. Advances in identifying and understanding the microbes involved in these processes are crucial for effective bioremediation strategies (Lueders, 2016).
properties
IUPAC Name |
N-benzyl-5-bromo-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCKWNSXFRBQSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360076 |
Source


|
| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |
CAS RN |
446308-82-3 |
Source


|
| Record name | N-benzyl-5-bromo-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)


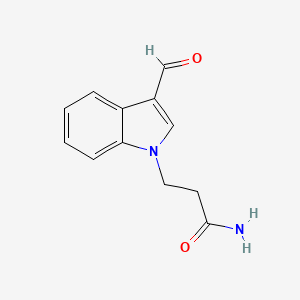
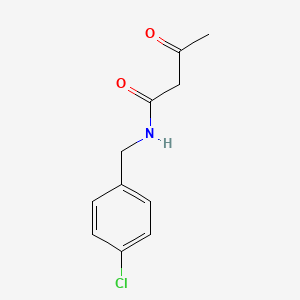
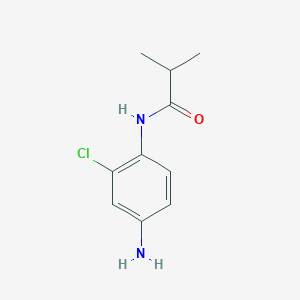


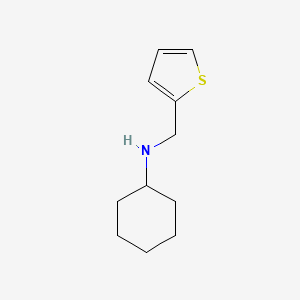
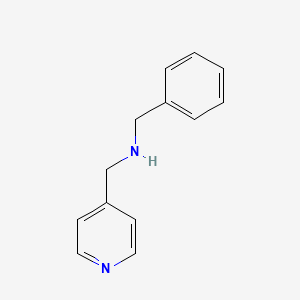
![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)
